N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15691181 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Potential Therapeutic Activities
N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, due to its structural complexity, is part of a broader class of compounds known for their diverse applications in medicinal chemistry. Research focuses on the synthesis and characterization of derivatives with similar core structures for potential therapeutic activities. For instance, derivatives of celecoxib, a well-known pharmaceutical agent, have been synthesized, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives are evaluated for their biological activities, showing promise as therapeutic agents without significant gastric toxicity, a common side effect of many anti-inflammatory drugs (Küçükgüzel et al., 2013).
Structural Analysis and Drug Design
The structural analysis of this compound and its analogs aids in understanding their conformational preferences, which is crucial for drug design. Studies on conformational differences in similar compounds have revealed insights into how these structures interact with biological targets. This understanding is instrumental in designing more effective and selective therapeutic agents, highlighting the significance of structural analysis in drug discovery processes (Borges et al., 2014).
Antitumor Activities
Several studies have synthesized and evaluated sulfonamide derivatives for their in vitro antitumor activities. These compounds, including benzenesulfonamides and disubstituted sulfonylureas or thioureas, have shown promising broad-spectrum antitumor activity against various cancer cell lines. The synthesis of these compounds involves structurally related variants to explore their potential as antitumor agents, demonstrating the versatility and therapeutic potential of sulfonamide derivatives in cancer treatment (Faidallah et al., 2007; Rostom, 2006).
Properties
IUPAC Name |
N-(1-propanoylazepan-3-yl)-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-2-18(23)21-12-4-3-6-15(14-21)20-26(24,25)17-9-7-16(8-10-17)22-13-5-11-19-22/h5,7-11,13,15,20H,2-4,6,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZSOQZZCQQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.